{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Description
Chemical Structure: This compound features a 1,2,4-oxadiazole ring substituted at position 3 with a 3-methylphenyl group. An ethylamine side chain is attached to position 5 of the oxadiazole, with the amine group protonated as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClN₃O, yielding a molecular weight of 239.70 g/mol (calculated from substituents in ).
Properties
IUPAC Name |
1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10;/h3-6,8H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMJKGXFHEPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-74-9 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(3-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the amine group: The oxadiazole intermediate is then reacted with an appropriate amine to introduce the ethylamine moiety.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Physicochemical Properties :
- Hydrogen Bond Donors/Acceptors: 2 donors (NH₂⁺ and HCl), 5 acceptors (oxadiazole N/O and Cl⁻) .
- Rotatable Bonds : 3 (ethyl chain and substituent positions) .
- Polar Surface Area : ~60.2 Ų (estimated from analogous compounds in ).
The compound belongs to a class of 1,2,4-oxadiazole derivatives with amine side chains. Key structural variations and their impacts are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity and stability (). The 4-chlorophenyl derivative () exhibits higher lipophilicity (logP ~2.5) compared to the target compound.
- Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce rotational freedom but may hinder binding in biological targets.
- Polar Groups (Methoxy) : Improve aqueous solubility (), critical for pharmacokinetics.
Amine Chain Length :
- Ethylamine (target compound) vs. methanamine () impacts membrane permeability. Longer chains (e.g., propylamine in ) increase hydrophobicity but reduce solubility.
Hydrochloride Salt: All compounds listed are HCl salts, enhancing solubility in polar solvents (e.g., water, ethanol) and crystallinity .
Reactivity :
- Thioether-containing derivatives () exhibit unique reactivity for conjugation or oxidation, unlike the target compound’s inert methyl group .
Biological Activity
{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential implications in drug development.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 241.72 g/mol. Its structure features a 1,2,4-oxadiazole ring which is known for contributing to various pharmacological activities.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine have shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
| Compound A | MEL-8 | 12.34 | Apoptosis induction |
Studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been investigated. Compounds containing the oxadiazole moiety have shown moderate to high activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Study on Anticancer Activity : A study published in MDPI evaluated various oxadiazole derivatives and found that those with specific substitutions exhibited enhanced cytotoxicity against leukemia and breast cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on synthesizing new oxadiazole derivatives and assessing their antimicrobial efficacy against clinical isolates. The results showed promising activity against resistant strains of bacteria .
Q & A
Basic: What are the optimal synthetic routes for {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like amidoximes and carboxylic acid derivatives under reflux conditions. For example, the oxadiazole ring formation may require a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from chlorooxime) and a nitrile. The ethylamine side chain is introduced via nucleophilic substitution or reductive amination.
Key Characterization Steps:
- NMR Spectroscopy : Confirm oxadiazole ring formation (e.g., absence of nitrile peaks at ~2200 cm⁻¹ in IR, presence of oxadiazole protons at δ 8.1–8.5 ppm in NMR) .
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt (e.g., [M+H] with chlorine isotopic pattern) .
Advanced: How can researchers resolve contradictions in biological activity data across studies using this compound?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. To address this:
- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude side products like unreacted nitriles or hydrolysis byproducts .
- Dose-Response Curves : Perform EC or IC assays in triplicate, using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Meta-Analysis : Compare data across studies with attention to structural analogs (e.g., substitution at the 3-methylphenyl group altering logP and bioavailability) .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- and NMR : Identify protons on the oxadiazole ring (δ 8.1–8.5 ppm) and methylphenyl group (δ 2.3–2.5 ppm for CH) .
- IR Spectroscopy : Detect N–H stretches (2500–3000 cm⁻¹ for amine hydrochloride) and oxadiazole C=N stretches (1600–1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO requires [M+H] = 252.0899) .
Advanced: How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on:
- Data Contradictions : Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to validate experimental bond lengths .
Basic: What strategies mitigate degradation of this compound during in vitro assays?
Methodological Answer:
- Solvent Selection : Use DMSO (dry) or PBS (pH 7.4) to avoid hydrolysis of the oxadiazole ring .
- Storage Conditions : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles.
- Stability Testing : Monitor decomposition via LC-MS over 24–72 hours under assay conditions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications : Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to improve target binding .
- Side Chain Optimization : Introduce bulkier amines (e.g., cyclopropylamine) to enhance metabolic stability .
- Data-Driven Design : Use molecular docking (AutoDock Vina) to predict interactions with targets like sphingosine kinase or ion channels .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: How do researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Perform shake-flask experiments in solvents like water, ethanol, and DMSO. Use UV-Vis spectroscopy (λ ~260 nm) for quantification .
- LogP Calculation : Compare experimental (e.g., 1.8–2.2) vs. predicted (ChemAxon) values to identify discrepancies caused by hydrochloride salt formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
